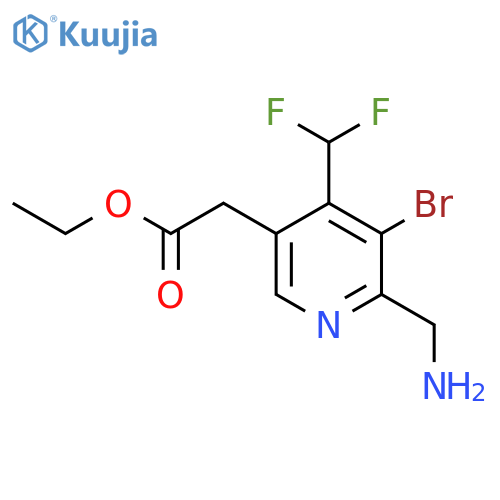

Cas no 1804846-28-3 (Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate)

1804846-28-3 structure

商品名:Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate

CAS番号:1804846-28-3

MF:C11H13BrF2N2O2

メガワット:323.133929014206

CID:4865848

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate

-

- インチ: 1S/C11H13BrF2N2O2/c1-2-18-8(17)3-6-5-16-7(4-15)10(12)9(6)11(13)14/h5,11H,2-4,15H2,1H3

- InChIKey: RONFMTCGYWBHRV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CN)=NC=C(CC(=O)OCC)C=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 282

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1.2

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029054498-1g |

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate |

1804846-28-3 | 97% | 1g |

$1,504.90 | 2022-04-01 |

Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1804846-28-3 (Ethyl 2-(aminomethyl)-3-bromo-4-(difluoromethyl)pyridine-5-acetate) 関連製品

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量